6-(Piperazin-1-yl)pyridin-2(1H)-one
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Overview
Description
6-(Piperazin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a piperazine ring attached to a pyridine ring with a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(Piperazin-1-yl)pyridin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperazin-1-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
6-(Piperazin-1-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
1-(4-Hydroxy-2-pyridyl)piperazine: Similar to 6-(Piperazin-1-yl)pyridin-2(1H)-one, but with the hydroxyl group at the 4-position, affecting its chemical properties and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group, which influences its reactivity and interaction with molecular targets. This distinct structure allows for unique applications in medicinal chemistry and pharmaceuticals .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-piperazin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13) |
InChI Key |
RTALRXQAXLTEET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
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